

Spectroscopic Profile of 3-Chloro-5-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Chloro-5-fluorobenzyl bromide*

Cat. No.: *B1349319*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **3-Chloro-5-fluorobenzyl bromide** (CAS No. 493024-39-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data, alongside experimental data for analogous compounds to offer a comparative analytical perspective. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to support researchers in their analytical workflows.

Compound Overview

3-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C_7H_5BrClF and a molecular weight of 223.47 g/mol .^[1] Its structure is characterized by a benzene ring substituted with a chloro, a fluoro, and a bromomethyl group. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Spectral Data

Mass Spectrometry (MS)

While experimental mass spectra for **3-Chloro-5-fluorobenzyl bromide** are not readily available in public databases, predicted data provides insight into its expected mass-to-charge ratios for various adducts.

Table 1: Predicted Mass Spectrometry Data for **3-Chloro-5-fluorobenzyl bromide**

Adduct	Predicted m/z
[M+H] ⁺	222.93199
[M+Na] ⁺	244.91393
[M-H] ⁻	220.91743
[M+NH ₄] ⁺	239.95853
[M+K] ⁺	260.88787

Data sourced from PubChem.

Spectral Data of Analogous Compounds

To provide a contextual understanding of the expected spectral features of **3-Chloro-5-fluorobenzyl bromide**, the following tables summarize the experimental data for structurally similar compounds. These compounds are selected based on the presence of the benzyl bromide, chlorobenzyl, or fluorobenzyl moiety.

Table 2: ¹H NMR Spectral Data for 3-Chlorobenzyl bromide (in CDCl₃)

Assignment	Chemical Shift (ppm)
A	7.34
B	7.23 to 7.20
C	4.378

Data sourced from ChemicalBook.[\[2\]](#)

Table 3: ¹H NMR Spectral Data for 3-Fluorobenzyl chloride (400 MHz in CDCl₃)

Assignment	Chemical Shift (ppm)
A	7.281
B	7.123
C	7.076
D	6.982
E	4.515

Data sourced from ChemicalBook.[\[3\]](#)

Table 4: Mass Spectrometry (GC-MS) Data for 1-Bromo-3-chloro-5-fluorobenzene

Instrument	Agilent Technologies 7890 A-5975 C VL
Copyright	© 2020-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase.

Data sourced from PubChem.[\[4\]](#)

Table 5: IR (FTIR) Spectral Data for 1-Bromo-3-chloro-5-fluorobenzene

Instrument	Bruker Tensor 27 FT-IR
Technique	Neat
Source	Bio-Rad Laboratories, Inc., TCI Chemicals India Pvt. Ltd.
Copyright	© 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase.

Data sourced from PubChem.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of organic compounds like **3-Chloro-5-fluorobenzyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The sample is then transferred to an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A series of radiofrequency pulses are applied to the sample.
 - The resulting free induction decay (FID) signal is recorded.
 - Data is processed using Fourier transformation to obtain the ^1H NMR spectrum.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - Proton decoupling is typically applied to simplify the spectrum and enhance signal-to-noise.
 - A larger number of scans are usually required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The FID is recorded and processed similarly to the ^1H spectrum.
- Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

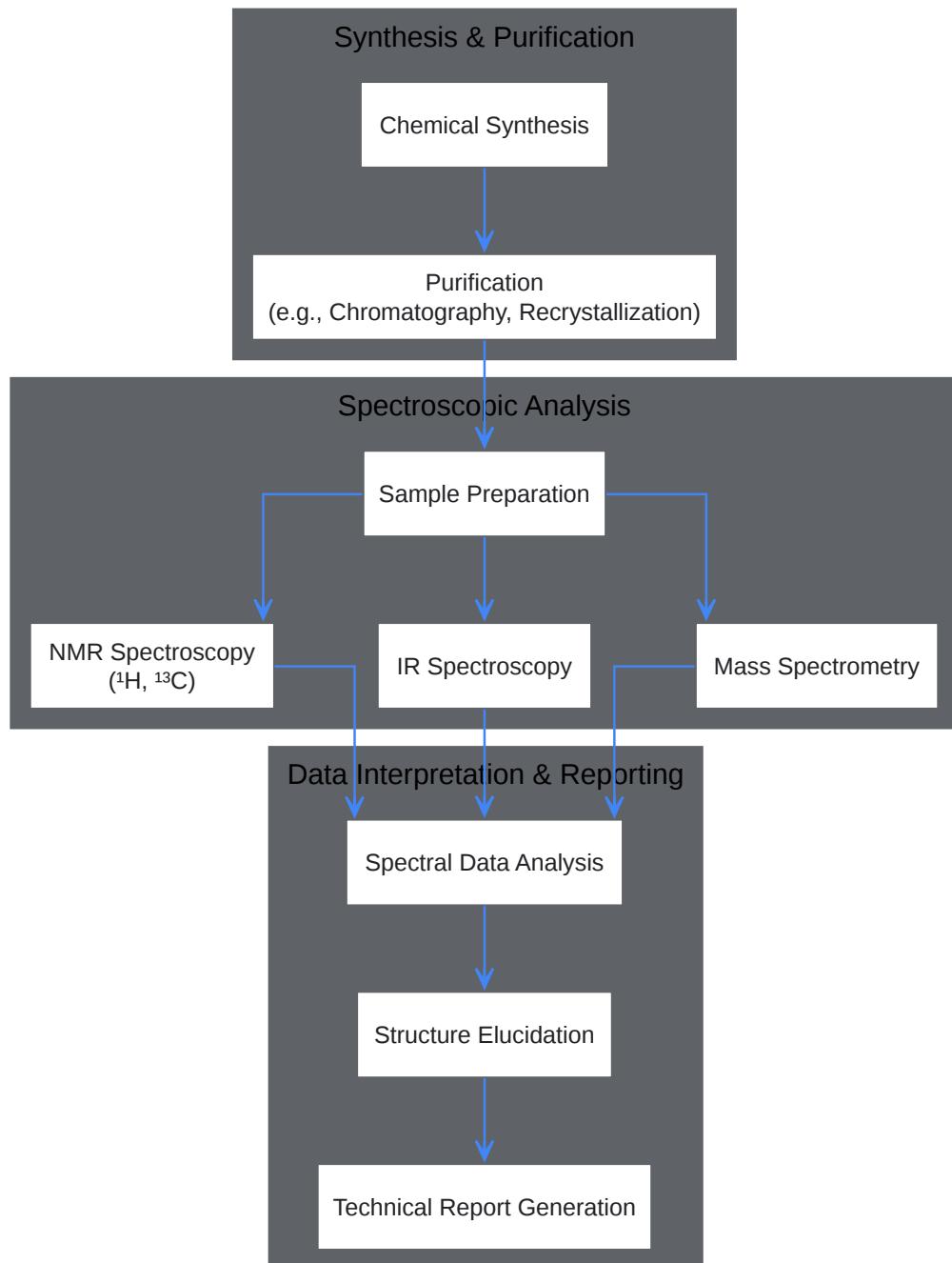
Methodology:

- Sample Preparation (for a liquid or low-melting solid):
 - A small drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).
 - The plates are pressed together to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The absorption bands are correlated to specific vibrational modes of the functional groups in the molecule. For **3-Chloro-5-fluorobenzyl bromide**, characteristic C-H, C=C (aromatic), C-Cl, C-F, and C-Br stretching and bending vibrations are expected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):


- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for chemical analysis.

This guide serves as a foundational resource for researchers working with **3-Chloro-5-fluorobenzyl bromide** and similar compounds. While direct experimental data for the title compound remains elusive in the public domain, the provided information on analogous compounds and standardized analytical protocols offers a robust framework for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Fluorobenzyl chloride(456-42-8) 1H NMR [m.chemicalbook.com]
- 4. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-5-fluorobenzyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349319#3-chloro-5-fluorobenzyl-bromide-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com